molecular formula C9H5NO2 B13956043 [1]Benzofuro[3,2-c][1,2]oxazole CAS No. 28589-99-3

[1]Benzofuro[3,2-c][1,2]oxazole

Cat. No.: B13956043
CAS No.: 28589-99-3
M. Wt: 159.14 g/mol
InChI Key: QDVLLWHENVKYMZ-UHFFFAOYSA-N
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Description

Benzofuro[3,2-c]isoxazole is a heterocyclic compound that combines the structural features of benzofuran and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyaryl aldoximes or ketoximes with suitable reagents under mild conditions. For instance, the transformation can be achieved using triphenylphosphine (PPh3) and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as catalysts . This method does not require basic catalysis and proceeds in a neutral medium, leading to high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for benzofuro[3,2-c]isoxazole are not well-documented, the general principles of heterocyclic compound synthesis apply. Industrial production would likely involve optimizing the reaction conditions for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-c]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Benzofuro[3,2-c]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzofuro[3,2-c]isoxazole involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes such as topoisomerase I and protein kinase D (PKD) . These interactions can disrupt essential biological processes, leading to antimicrobial, anti-inflammatory, and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A related compound with a benzene ring fused to a furan ring.

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

Uniqueness

Benzofuro[3,2-c]isoxazole is unique due to its fused ring structure, which combines the properties of both benzofuran and isoxazole. This unique structure allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities compared to its individual components.

Properties

CAS No.

28589-99-3

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

[1]benzofuro[3,2-c][1,2]oxazole

InChI

InChI=1S/C9H5NO2/c1-2-4-7-6(3-1)9-8(12-7)5-11-10-9/h1-5H

InChI Key

QDVLLWHENVKYMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NOC=C3O2

Origin of Product

United States

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